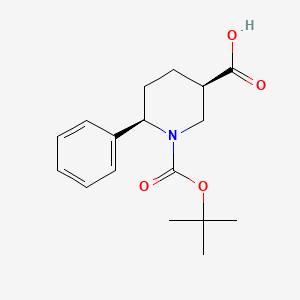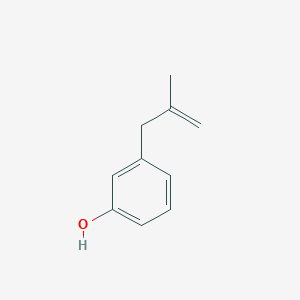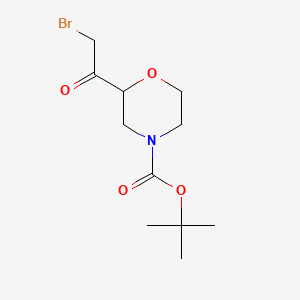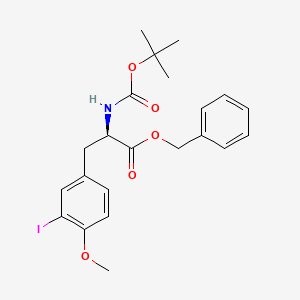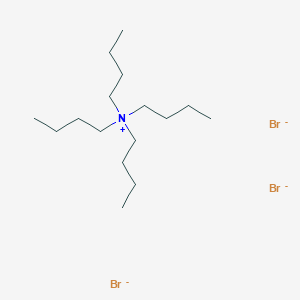
4-Bromo-6-fluoro-5-methyl-2-trityl-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-6-fluoro-5-methyl-2-trityl-indazole is a synthetic organic compound with the molecular formula C27H20BrFN2 and a molecular weight of 471.38 g/mol . This compound is characterized by the presence of a bromine atom at the 4th position, a fluorine atom at the 6th position, a methyl group at the 5th position, and a trityl group at the 2nd position of the indazole ring. Indazoles are heterocyclic compounds known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 4-Bromo-6-fluoro-5-methyl-2-trityl-indazole typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-nitroaniline, 2-fluoro-5-methylbenzaldehyde, and triphenylmethanol.
Reaction Steps:
Industrial Production: Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance yield and purity.
Analyse Chemischer Reaktionen
4-Bromo-6-fluoro-5-methyl-2-trityl-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl group and the indazole ring.
Common Reagents and Conditions:
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-6-fluoro-5-methyl-2-trityl-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Research: It serves as a precursor for the synthesis of more complex indazole derivatives with potential therapeutic applications.
Industrial Applications: The compound is used in the development of new materials and as a catalyst in organic synthesis.
Wirkmechanismus
The mechanism of action of 4-Bromo-6-fluoro-5-methyl-2-trityl-indazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence various signaling pathways, including those involved in inflammation, apoptosis, and cell proliferation.
Biological Effects: The compound’s effects are mediated through its binding to target proteins, leading to changes in their conformation and activity.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-6-fluoro-5-methyl-2-trityl-indazole can be compared with other similar compounds:
Similar Compounds: Compounds such as 4-chloro-6-fluoro-5-methyl-2-trityl-indazole and 4-bromo-6-chloro-5-methyl-2-trityl-indazole share similar structural features.
Uniqueness: The presence of both bromine and fluorine atoms in this compound imparts unique chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C27H20BrFN2 |
|---|---|
Molekulargewicht |
471.4 g/mol |
IUPAC-Name |
4-bromo-6-fluoro-5-methyl-2-tritylindazole |
InChI |
InChI=1S/C27H20BrFN2/c1-19-24(29)17-25-23(26(19)28)18-31(30-25)27(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-18H,1H3 |
InChI-Schlüssel |
UMCAUWRKWYPJHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CN(N=C2C=C1F)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(9R,10R)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate](/img/structure/B13903255.png)
![ethyl 3-[2,6-dichloro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate](/img/structure/B13903256.png)

![methyl (2S)-2-hydroxy-2-[(4S,5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate](/img/structure/B13903263.png)

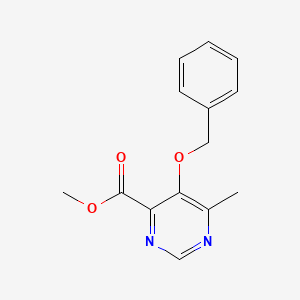
![2-Chloro-N-[2-hydroxy-1-[4-(trifluoromethyl)phenyl]ethyl]acetamide](/img/structure/B13903289.png)
